![molecular formula C16H12N2S2 B6118913 2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole CAS No. 965-16-2](/img/structure/B6118913.png)
2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole
Overview
Description
2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole, also known as EBTT, is a chemical compound that belongs to the family of benzothiazole derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of enzymes or proteins that are essential for the growth and survival of cancer cells, fungi, or bacteria. In addition, 2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole has been shown to chelate metal ions, which may contribute to its fluorescent and corrosion inhibitory properties.
Biochemical and Physiological Effects:
2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole has been shown to exhibit cytotoxicity against various cancer cell lines, such as breast cancer, lung cancer, and prostate cancer. It has also been shown to inhibit the growth of fungi and bacteria, such as Candida albicans and Staphylococcus aureus. Furthermore, 2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole has been shown to have low toxicity towards normal cells, indicating its potential as a selective anticancer or antimicrobial agent.
Advantages and Limitations for Lab Experiments
One advantage of using 2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole in lab experiments is its relatively simple synthesis method and high yield. In addition, 2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development as a drug or probe. However, one limitation of using 2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole is its limited solubility in water, which may affect its bioavailability and effectiveness in vivo.
Future Directions
There are several future directions for the research and development of 2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells, fungi, or bacteria. Another direction is to optimize its chemical structure to improve its solubility and selectivity towards specific targets. Furthermore, 2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole can be used as a platform for the development of new drugs or probes with improved efficacy and specificity.
Synthesis Methods
2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole can be synthesized through a variety of methods, including the reaction of 2-mercaptobenzothiazole with ethylene glycol in the presence of a catalyst, or the reaction of 2-chlorobenzothiazole with ethylene glycol in the presence of a base. The yield and purity of the product can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Scientific Research Applications
2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole has been widely used in scientific research due to its unique properties and potential applications in various fields. It has been shown to exhibit anticancer, antifungal, and antibacterial activities, making it a promising candidate for the development of new drugs. In addition, 2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological samples. Furthermore, 2,2'-(1,2-ethanediyl)bis-1,3-benzothiazole has been used as a corrosion inhibitor for metal surfaces, such as steel and copper, in various industrial applications.
properties
IUPAC Name |
2-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S2/c1-3-7-13-11(5-1)17-15(19-13)9-10-16-18-12-6-2-4-8-14(12)20-16/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXSJZVTIQDHKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70242278 | |
Record name | Benzothiazole, 2,2'-ethylenebis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70242278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
965-16-2 | |
Record name | Benzothiazole, 2,2'-ethylenebis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000965162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzothiazole, 2,2'-ethylenebis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70242278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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